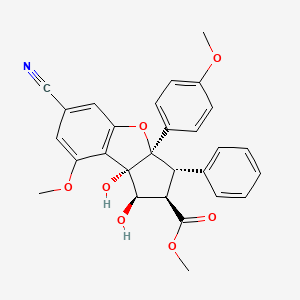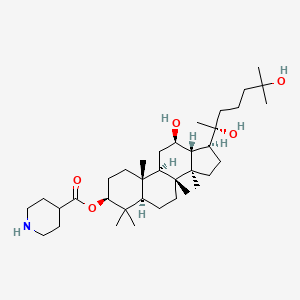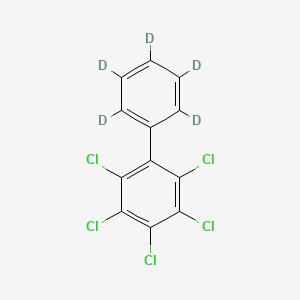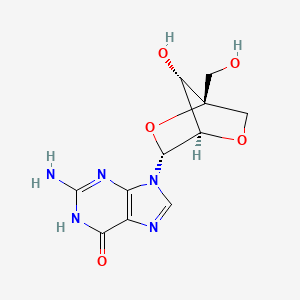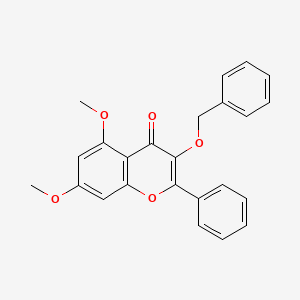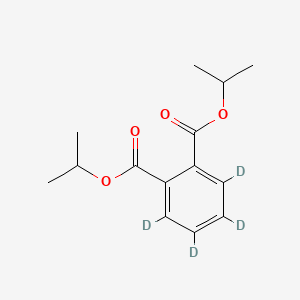![molecular formula C9H12N2O7 B12404726 1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dihydrouridine typically involves the reduction of uridine. One common method is the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of dihydrouridine involves similar catalytic hydrogenation processes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and chromatography .
Types of Reactions:
Oxidation: Dihydrouridine can undergo oxidation to form uridine.
Reduction: Further reduction can lead to the formation of tetrahydrouridine.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Uridine.
Reduction: Tetrahydrouridine.
Substitution: Various acylated and alkylated derivatives.
Applications De Recherche Scientifique
Dihydrouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Plays a role in the structural stability and function of tRNA.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of modified nucleosides for research and therapeutic purposes.
Mécanisme D'action
Dihydrouridine exerts its effects primarily through its incorporation into tRNA. It enhances the flexibility of the tRNA molecule, allowing for proper folding and function. The modification occurs at conserved positions in the tRNA, contributing to the stability and efficiency of protein synthesis .
Comparaison Avec Des Composés Similaires
Uridine: The parent compound of dihydrouridine.
5-Methyldihydrouridine: A methylated derivative of dihydrouridine.
Tetrahydrouridine: A further reduced form of dihydrouridine.
Uniqueness: Dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is found in various RNA molecules, dihydrouridine is specifically modified and incorporated into tRNA. This modification is crucial for the proper functioning of the tRNA and, consequently, protein synthesis .
Propriétés
Formule moléculaire |
C9H12N2O7 |
|---|---|
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5?,6-,8-/m1/s1 |
Clé InChI |
QXDXBKZJFLRLCM-CQWREQHLSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




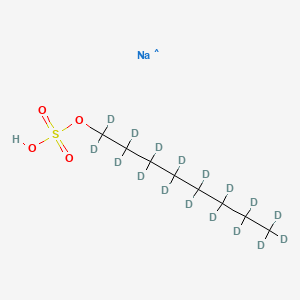
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)



